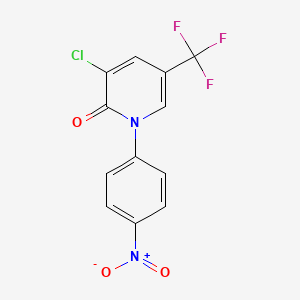3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one
CAS No.: 1984149-71-4
Cat. No.: VC2761237
Molecular Formula: C12H6ClF3N2O3
Molecular Weight: 318.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1984149-71-4 |
|---|---|
| Molecular Formula | C12H6ClF3N2O3 |
| Molecular Weight | 318.63 g/mol |
| IUPAC Name | 3-chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one |
| Standard InChI | InChI=1S/C12H6ClF3N2O3/c13-10-5-7(12(14,15)16)6-17(11(10)19)8-1-3-9(4-2-8)18(20)21/h1-6H |
| Standard InChI Key | CRKZTOWNUCTROF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)[N+](=O)[O-] |
Introduction
Structural Characteristics and Classification
Chemical Identity and Structural Features
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one belongs to the pyridin-2-one class of heterocyclic compounds, a significant group in medicinal chemistry. The compound features a pyridone core with a chlorine atom at position 3, a trifluoromethyl group at position 5, and a 4-nitrophenyl substituent at the nitrogen position (N1). This structure bears resemblance to 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 536760-29-9) which has been documented in chemical databases and patent literature . The key structural difference lies in the presence of the trifluoromethyl group and the absence of the dihydro feature in the target compound.
Molecular Properties
Based on its chemical structure, the compound possesses the molecular formula C₁₂H₆ClF₃N₂O₃. The molecular weights of similar compounds can provide context - the related compound 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one has a molecular weight of 252.65 g/mol . The addition of a trifluoromethyl group in place of the dihydro feature would significantly alter the compound's molecular weight and physicochemical properties.
Table 1: Predicted Molecular Properties of 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one
| Property | Value | Basis |
|---|---|---|
| Molecular Formula | C₁₂H₆ClF₃N₂O₃ | Structure analysis |
| Exact Mass | ~346.00 g/mol | Calculated from formula |
| Functional Groups | Pyridin-2-one, Chloro, Trifluoromethyl, Nitrophenyl | Structure analysis |
| Hydrogen Bond Acceptors | 5 (N, 3×O, Cl) | Structure analysis |
| Hydrogen Bond Donors | 0 | Structure analysis |
| Rotatable Bonds | 1 | N-phenyl bond |
Synthesis Approaches
Key Reaction Considerations
Physical and Chemical Properties
Physical State and Key Properties
Based on structural analysis and comparison with similar compounds, 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one would likely exhibit the following properties:
Table 2: Predicted Physical Properties
Stability and Reactivity
The compound likely possesses good chemical stability due to its aromatic character and the presence of the trifluoromethyl group, which typically enhances metabolic stability. The chloro substituent at position 3 provides a reactive site for potential nucleophilic substitution reactions, enabling further functionalization. The nitro group on the phenyl ring would impart electron-withdrawing properties, influencing the electronic distribution throughout the molecule.
Analytical Characterization
IR Spectroscopy
Expected IR absorption bands would include:
-
C=O stretching: ~1650-1680 cm⁻¹
-
NO₂ symmetric and asymmetric stretching: ~1350 and ~1550 cm⁻¹
-
C-F stretching from the trifluoromethyl group: ~1100-1200 cm⁻¹
-
C-Cl stretching: ~750-800 cm⁻¹
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection would likely be suitable for analysis of this compound due to its aromatic structure and UV absorption properties. The presence of the nitro group and extended conjugation would provide strong UV absorption, facilitating detection at wavelengths between 250-350 nm.
Applications and Biological Activity
Structure-Activity Relationships
The combination of structural elements in this compound suggests specific structure-activity relationships:
-
The pyridin-2-one core provides a scaffold observed in various bioactive molecules
-
The chloro substituent at position 3 offers a site for nucleophilic substitution, enabling further functionalization for optimization of activity
-
The trifluoromethyl group at position 5 typically enhances metabolic stability and lipophilicity
-
The 4-nitrophenyl substituent creates additional hydrogen bond acceptor sites and introduces electronic effects that could influence binding to biological targets
| Hazard Type | Level | Rationale |
|---|---|---|
| Acute Toxicity | Moderate to High | Presence of nitro and halogen substituents |
| Skin/Eye Irritation | Potential Irritant | Based on chemical reactivity |
| Environmental Persistence | High | Halogenated compounds often resist biodegradation |
| Flammability | Low | High molecular weight, presence of halogens |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume